molecular formula C8H7N3O2 B103317 Methyl 2-azidobenzoate CAS No. 16714-23-1

Methyl 2-azidobenzoate

Cat. No.: B103317
CAS No.: 16714-23-1
M. Wt: 177.16 g/mol
InChI Key: LGHLODHMWICPLN-UHFFFAOYSA-N
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Description

Contextualization of Aryl Azides as Versatile Precursors

Aryl azides are a class of organic compounds characterized by the presence of an azide (B81097) (–N₃) functional group attached to an aromatic ring. For decades, they have been recognized as highly versatile precursors in organic synthesis due to their unique reactivity. eurekaselect.com The azide group can readily extrude diatomic nitrogen (N₂) upon thermal or photochemical activation, generating highly reactive nitrene intermediates. mdpi.com These nitrenes can undergo a variety of transformations, including insertion into C-H and O-H bonds, and cycloaddition reactions, making them powerful tools for the construction of complex molecular architectures. worktribe.com

Furthermore, aryl azides are prominent participants in several cornerstone reactions of modern organic chemistry. They are key components in 1,3-dipolar cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction," which allows for the efficient and specific formation of 1,2,3-triazole rings. organic-chemistry.orgwikipedia.org They also feature in the Staudinger ligation and aza-Wittig reactions, which are fundamental for the synthesis of amines and imines, respectively. mdpi.comwikipedia.org The ability to be synthesized from readily available anilines or aryl halides further enhances their utility as indispensable building blocks in medicinal chemistry, materials science, and the total synthesis of natural products. eurekaselect.comorganic-chemistry.orgresearchgate.net

Significance of Methyl 2-Azidobenzoate as a Key Synthetic Intermediate

Among the various aryl azides, this compound (C₈H₇N₃O₂) holds a special place as a key synthetic intermediate. cymitquimica.com Its structure, featuring an azide group ortho to a methyl ester on a benzene (B151609) ring, provides a unique platform for intramolecular reactions. The proximity of these two functional groups facilitates specific cyclization pathways that are not readily accessible with other isomers. worktribe.com

The primary significance of this compound lies in its role as a precursor to nitrogen-containing heterocycles. Upon photolysis, it can undergo ring expansion to form 3H-azepines, which are important seven-membered heterocyclic scaffolds found in various natural products and pharmacologically active molecules. d-nb.inforsc.org The reaction conditions can be tuned to favor the formation of these azepine derivatives or other products like benzisoxazolones. rsc.org Thermolysis of this compound often leads to different products, typically derived from triplet nitrene intermediates, such as indazolin-3-one. rsc.orgvulcanchem.com This divergent reactivity under different energy inputs makes it a highly adaptable tool for synthetic chemists. Its applications extend to the synthesis of triazoles, bioconjugation techniques, and as a photoaffinity label. eurekaselect.comuobaghdad.edu.iq

Physical and Chemical Properties

This compound is typically an orange-colored oil or a solid at room temperature. cymitquimica.com It is soluble in many organic solvents, a property enhanced by the methyl ester group. cymitquimica.com

PropertyValue
CAS Number 16714-23-1 chemicalbook.com
Molecular Formula C₈H₇N₃O₂ guidechem.com
Molecular Weight 177.16 g/mol guidechem.com
Boiling Point ~309.07°C (estimate) chemicalbook.com
Density ~1.339 g/cm³ (estimate) chemicalbook.com
Refractive Index ~1.650 (estimate) chemicalbook.com
Form Liquid/Oil chemicalbook.com
Monoisotopic Mass 177.053826 g/mol guidechem.com

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques, which provide characteristic signals for its functional groups.

TechniqueCharacteristic Data
FT-IR Strong absorption band at ~2100-2125 cm⁻¹ (asymmetric N₃ stretch); ~1725-1728 cm⁻¹ (C=O stretch of the ester). beilstein-journals.org
¹H NMR δ ~3.91 ppm (singlet, 3H, -OCH₃); δ ~7.0-8.1 ppm (multiplet, 4H, aromatic protons). beilstein-journals.org
¹³C NMR δ ~52.7 ppm (-OCH₃); δ ~165.9 ppm (C=O); Aromatic signals between ~120-140 ppm. beilstein-journals.org
HRMS (ESI) m/z [M+Na]⁺ calculated for C₈H₇N₃O₂Na: 200.0430, measured values are in close agreement. uni.lu

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the diazotization of its corresponding amine precursor, Methyl 2-aminobenzoate (B8764639). beilstein-journals.org

The process involves two main steps:

Diazotization : Methyl 2-aminobenzoate is treated with an acidic solution, typically hydrochloric acid, at a low temperature (0-5 °C). A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to form the highly reactive diazonium salt intermediate. uobaghdad.edu.iqbeilstein-journals.org Maintaining a low temperature is crucial to prevent the premature decomposition of this salt.

Azide Substitution : An aqueous solution of sodium azide (NaN₃) is then added to the diazonium salt solution, still at low temperature. The azide ion displaces the diazonium group, leading to the formation of this compound and the evolution of nitrogen gas. uobaghdad.edu.iqbeilstein-journals.org The product is often obtained as an oil or solid which can be extracted with an organic solvent and purified by column chromatography.

An alternative, though less common, route involves the nucleophilic substitution of methyl 2-bromobenzoate (B1222928) or methyl 2-iodobenzoate (B1229623) with sodium azide in a polar aprotic solvent like DMF.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the azide functional group, which can be transformed through thermal, photochemical, or chemical means.

Photochemical Reactions : Upon irradiation with UV light, this compound typically loses N₂ to form a singlet nitrene intermediate. This reactive species can undergo intramolecular cyclization and rearrangement. In the presence of nucleophilic solvents like methanol (B129727), this often leads to ring expansion, yielding 2-methoxy-3-methoxycarbonyl-3H-azepines. rsc.orgrsc.org The reaction can be performed efficiently in continuous flow reactors, which allows for better control and scalability. d-nb.infobeilstein-journals.org

Thermal Reactions : Thermolysis of this compound, in contrast to photolysis, can proceed via a triplet nitrene. rsc.org In alcoholic solvents, this pathway can lead to a mixture of products, including 3H-azepines and those derived from hydrogen abstraction by the triplet nitrene. rsc.org Heating in the presence of hydrazine (B178648) hydrate (B1144303) has been shown to produce indazolin-3-one. worktribe.com

Reduction : The azide group can be readily reduced to a primary amine (-NH₂). This transformation is commonly achieved using reagents like hydrogen gas with a palladium catalyst (hydrogenolysis) or triphenylphosphine (B44618) in the Staudinger reaction. This makes this compound a stable precursor to Methyl 2-aminobenzoate.

Cycloaddition Reactions : As a typical aryl azide, it can participate in 1,3-dipolar cycloaddition reactions. For example, it reacts with activated methylene (B1212753) compounds in the presence of a base to form 1,2,3-triazole derivatives. uobaghdad.edu.iqresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHLODHMWICPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454207
Record name Methyl 2-azidobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16714-23-1
Record name Methyl 2-azidobenzoate
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Record name Methyl 2-azidobenzoate
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Synthetic Methodologies for Methyl 2 Azidobenzoate

Classical Preparative Routes

The traditional syntheses of methyl 2-azidobenzoate are well-established, relying on robust and widely understood chemical transformations. These methods are commonly employed in laboratory settings for their reliability.

Diazotization-Azidation Protocols from Corresponding Amino Esters

The most prevalent and high-yielding method for synthesizing this compound is the diazotization of its corresponding amino ester, methyl 2-aminobenzoate (B8764639), followed by treatment with an azide (B81097) salt. Current time information in Bangalore, IN.acs.org This two-step, one-pot procedure is a cornerstone of aromatic azide synthesis.

The process begins with the diazotization of methyl 2-aminobenzoate. The amine is dissolved in an acidic medium, typically aqueous hydrochloric acid, and cooled to between 0 and 5°C. snmjournals.org This low temperature is crucial to ensure the stability of the resulting diazonium salt. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to the cooled solution, converting the primary amine into a diazonium salt intermediate. snmjournals.org

Following the complete formation of the diazonium salt, an aqueous solution of sodium azide (NaN₃) is introduced to the reaction mixture. snmjournals.org The azide anion displaces the diazonium group, which is an excellent leaving group, leading to the formation of this compound and the evolution of nitrogen gas. The product, typically an orange oil, can then be extracted using an organic solvent like ethyl acetate. acs.orgsnmjournals.org Yields for this reaction are often high, with reports of up to 97%. acs.org

Table 1: Reaction Parameters for Diazotization-Azidation of Methyl 2-Aminobenzoate

ParameterConditionPurpose
Starting MaterialMethyl 2-aminobenzoateProvides the aromatic core and ester group.
Diazotizing AgentSodium Nitrite (NaNO₂) in aqueous solutionConverts the primary amine to a diazonium salt.
AcidHydrochloric Acid (HCl)Provides the acidic medium for diazotization.
Azide SourceSodium Azide (NaN₃) in aqueous solutionIntroduces the azide functional group.
Temperature0–5°CStabilizes the thermally labile diazonium salt. Current time information in Bangalore, IN.
SolventWater, with organic solvent for extraction (e.g., Ethyl Acetate)Facilitates the reaction and subsequent product isolation.

Alternative Established Synthetic Procedures

While the diazotization-azidation of methyl 2-aminobenzoate is dominant, an alternative classical route involves the nucleophilic aromatic substitution of a halogen atom from a suitable precursor. Specifically, methyl 2-halobenzoates, such as methyl 2-bromobenzoate (B1222928) or methyl 2-iodobenzoate (B1229623), can be treated with sodium azide to yield this compound. acs.org

This reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and may necessitate the use of a copper catalyst to facilitate the substitution. nih.gov Elevated temperatures are often required to drive the reaction to completion. While viable, this method can present challenges, including lower yields compared to the diazotization route and the potential for side reactions. acs.org

Advanced and Specialized Synthesis Techniques

To address the safety concerns and scalability limitations of traditional batch processing, as well as to enable specialized applications, more advanced synthetic methodologies have been developed.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages for the synthesis of aryl azides, including this compound, primarily due to enhanced safety and control. nih.gov The diazotization step, in particular, involves a thermally unstable diazonium salt intermediate, which can pose a hazard when accumulated in large quantities in a batch reactor. snmjournals.org

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a coiled tube reactor. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time. The excellent heat transfer characteristics of flow reactors mitigate the risks associated with the exothermic nature of the diazotization reaction. snmjournals.org The Sandmeyer reaction, which encompasses the conversion of anilines to aryl azides, has been successfully adapted to continuous-flow conditions. nih.gov This involves pumping a stream of the aniline (B41778) (e.g., methyl 2-aminobenzoate) and sodium nitrite in acid through a reactor, where it then merges with a stream of sodium azide. nih.gov This process minimizes the accumulation of the hazardous diazonium intermediate, making the synthesis safer and more scalable. nih.govsnmjournals.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Aryl Azides

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to accumulation of unstable intermediates.Enhanced safety by minimizing the volume of reactive intermediates at any given time. nih.gov
Heat Transfer Less efficient, potential for thermal runaway.Highly efficient, allowing for better temperature control. snmjournals.org
Scalability Scaling up can be challenging and increase risk.Easily scalable by extending the operation time. snmjournals.org
Control Less precise control over reaction conditions.Precise control over residence time, stoichiometry, and temperature. snmjournals.org

Isotopic Labeling Methodologies (e.g., Carbon-11 (B1219553) Radiosynthesis)

Isotopic labeling of this compound is crucial for its use in mechanistic studies and as a tracer in techniques like Positron Emission Tomography (PET). The compound can be labeled with isotopes such as carbon-13 or the short-lived positron-emitting radionuclide carbon-11 (¹¹C).

The synthesis of isotopically labeled this compound can be achieved by employing a labeled precursor in the classical synthetic routes. For stable isotope labeling, such as with ¹³C, one could start with a correspondingly labeled methyl 2-aminobenzoate. A general procedure for preparing this compound has been reported in the context of carbon isotope labeling studies. acs.org The compound also finds use in Staudinger-Aza-Wittig reactions for isotopic labeling purposes. acs.org

For radiosynthesis with carbon-11 (t½ ≈ 20.4 min), the label is typically introduced in the final step of the synthesis due to the short half-life of the isotope. To produce [¹¹C]this compound, where the carbon-11 is in the methyl ester group, one would start with 2-azidobenzoic acid as the precursor. The carboxylic acid is reacted with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov This reaction is generally carried out in the presence of a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the radiolabeled methylating agent. snmjournals.org Recent advancements have explored fluoride-mediated radiosynthesis, using bases like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) to promote the ¹¹C-methylation of carboxylic acids, often resulting in high radiochemical conversion. snmjournals.org This method is advantageous as it can be automated in synthesis modules for PET tracer production. snmjournals.org

Reactivity and Intramolecular Rearrangement Pathways of Methyl 2 Azidobenzoate

Photochemical Reactivity and Nitrene Intermediates

The photochemistry of methyl 2-azidobenzoate is dominated by the generation of a highly reactive nitrene intermediate upon irradiation with ultraviolet (UV) light. This process involves the extrusion of a molecule of nitrogen gas and the formation of methyl 2-(nitreno)benzoate, which can exist in either a singlet or triplet spin state. wikipedia.org The subsequent reactions of this intermediate are complex and lead to a variety of intramolecular rearrangement products. beilstein-journals.orgrsc.org

The primary photochemical event for this compound is the cleavage of the N-N₂ bond, yielding the corresponding singlet aryl nitrene, 2-methoxycarbonylphenylnitrene. beilstein-journals.orgresearchgate.net This highly reactive species is typically not isolated but is studied as a transient intermediate. wikipedia.org The formation of the singlet nitrene is the initial step that dictates the subsequent reaction pathways. beilstein-journals.orgresearchgate.net

This singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet ground state. beilstein-journals.orgacs.org The triplet nitrene has been observed and characterized experimentally in argon matrices at low temperatures using techniques such as Electron Spin Resonance (ESR) and UV-visible spectroscopy. wikipedia.org Spectroscopic studies, including low-temperature and time-resolved spectroscopy, have been crucial in identifying and confirming the various intermediates, like nitrenes and azirines, involved in the photochemical transformations of aryl azides. beilstein-journals.orgresearchgate.net For instance, the triplet ground state of phenylnitrene has been well-characterized, and its photoequilibrium with a ring-expanded didehydroazepine has been confirmed through matrix isolation studies. oup.com

A significant reaction pathway for the singlet nitrene generated from this compound involves a ring expansion to form azepine derivatives. beilstein-journals.orgresearchgate.net This rearrangement is believed to proceed through a series of intermediates. The singlet nitrene first forms a strained, tricyclic benzazirine intermediate. beilstein-journals.orgresearchgate.net This benzazirine then rearranges to a cyclic ketenimine, also known as a 1,2-didehydroazepine. beilstein-journals.orgresearchgate.net

This highly electrophilic didehydroazepine intermediate is readily trapped by nucleophiles present in the reaction medium. beilstein-journals.org When the photolysis is conducted in the presence of water, the didehydroazepine is captured to produce a 3H-azepinone. beilstein-journals.orgd-nb.info For example, the photolysis of this compound in a mixture of tetrahydrofuran (B95107) (THF) and water yields methyl 2-oxo-2,3-dihydro-1H-azepine-3-carboxylate. beilstein-journals.orgd-nb.info This method has been developed into a viable synthetic route for various 3H-azepinones, with studies optimizing reaction conditions using continuous flow photoreactors to minimize secondary photochemical reactions and improve yields. beilstein-journals.orgd-nb.info The presence of an electron-withdrawing substituent, such as the methoxycarbonyl group in this compound, generally favors this rearrangement pathway. beilstein-journals.orgd-nb.info

SubstrateProductYield (%)
Methyl 4-azidobenzoate3-Methoxycarbonyl-3H-azepinone45
This compoundMethyl 2-oxo-2,3-dihydro-1H-azepine-3-carboxylate75
2-Azidobenzoic acid2-Oxo-2,3-dihydro-1H-azepine-3-carboxylic acid50
Methyl 2-azido-4-chlorobenzoateMethyl 5-chloro-2-oxo-2,3-dihydro-1H-azepine-3-carboxylate70

Table 1. Yields of various 3H-azepinone derivatives prepared by photolysis of the corresponding aryl azides in a continuous flow reactor. beilstein-journals.orgbeilstein-journals.org

In addition to ring expansion, the singlet nitrene intermediate can undergo an alternative intramolecular cyclization to form 2,1-benzisoxazolone derivatives. This pathway involves a 1,5-electrocyclization where the electron-deficient nitrene interacts with the carbonyl oxygen of the adjacent ester group. beilstein-journals.org This reaction is particularly significant in the photolysis of 2-azidobenzoic acids, where the formation of the 2-azidobenzoate anion under basic conditions is an essential step for the efficient formation of 2,1-benzisoxazole-3(1H)-one. beilstein-journals.orgnih.gov The carboxylate anion's lone pair of electrons participates in a 1,5-electrocyclization with the singlet nitrene, leading to the N-O bond formation and subsequent cyclization. beilstein-journals.org While this pathway is well-documented for the free carboxylic acid, the carbonyl oxygen of the ester in this compound can also participate in a similar, albeit less favored, cyclization. beilstein-journals.orgrsc.org

The solvent plays a critical role in directing the photoreactivity of this compound and determining the final product distribution. rsc.orgrsc.org The choice of nucleophilic solvent is particularly important for trapping the didehydroazepine intermediate.

Photolysis in alcohols, such as methanol (B129727), leads to the formation of 2-alkoxy-3-alkoxycarbonyl-3H-azepines. rsc.orgrsc.org For instance, irradiating this compound in methanol yields methyl 2-methoxy-3-methoxycarbonyl-3H-azepine. rsc.orgrsc.orgresearchgate.net This occurs via the nucleophilic attack of methanol on the didehydroazepine intermediate.

The presence and concentration of water in aprotic solvents like acetonitrile (B52724) or dioxane also significantly influences the reaction outcome. nih.govresearchgate.net Increasing the water content in the reaction mixture generally increases the yield of the corresponding 3H-azepinone, as water acts as the nucleophile to trap the ring-expanded intermediate. nih.gov However, in the case of the parent 2-azidobenzoic acid, a competing reaction is the formation of 2,1-benzisoxazol-3(1H)-one. The yields of both the azepinone and the benzisoxazolone were found to increase with higher water content up to a certain point, after which the azepinone yield may decrease. nih.govresearchgate.net This highlights the complex interplay between the solvent's nucleophilicity and its ability to mediate different cyclization pathways. researchgate.netresearchgate.net

Solvent System (Acetonitrile:Water v/v)Yield of 2,1-Benzisoxazol-3(1H)-one (%)Yield of 3H-Azepin-2-one-3-carboxylic acid (%)
9:11012
3:21835
1:12050
2:31842
1:91510

Table 2. Effect of water concentration on the product yields from the photolysis of 2-azidobenzoic acid in acetonitrile. nih.gov

Thermal Reactivity and Decomposition Pathways

In contrast to its photochemical reactions, the thermal decomposition of this compound often leads to different product mixtures. rsc.org Thermolysis in alcohol solutions typically yields a combination of 3H-azepines and products derived from the triplet nitrene. rsc.orgresearchgate.net For example, heating this compound in cyclohexanol (B46403) resulted in a mixture of methyl 2-(cyclohexyloxy)-3H-azepine-3-carboxylate and methyl 2-aminobenzoate (B8764639), the latter being a product of hydrogen abstraction by the triplet nitrene. thieme-connect.de Similarly, thermolysis in methanol at 150°C in an autoclave produced a mixture of the corresponding 2-methoxy-3H-azepine and methyl 2-aminobenzoate. thieme-connect.de The formation of amino derivatives through hydrogen abstraction is a characteristic reaction of triplet nitrenes, which are more prevalent under thermal conditions. rsc.orgworktribe.com

Nucleophilic and Anionic Cascade Reactions

The reactivity of this compound can be significantly influenced by nucleophiles and bases, leading to cascade reactions. A key example is the base-mediated photochemical cyclization to form 2,1-benzisoxazol-3(1H)-ones from the corresponding carboxylic acid. beilstein-journals.orgnih.gov This reaction is initiated by the deprotonation of the carboxylic acid to form the 2-azidobenzoate anion. Following photolytic generation of the singlet nitrene, the anionic carboxylate group acts as an intramolecular nucleophile in a 1,5-electrocyclization cascade to form the heterocyclic product. beilstein-journals.org This demonstrates how the presence of an anionic functional group can fundamentally alter the rearrangement pathway, favoring direct cyclization over ring expansion.

Reactions with Active Methylene (B1212753) Compounds (e.g., Ethyl Acetoacetate (B1235776), Acetylacetone)

This compound readily reacts with active methylene compounds like ethyl acetoacetate and acetylacetone (B45752) in the presence of a base to form 1,2,3-triazole derivatives. uobaghdad.edu.iq For instance, the reaction with ethyl acetoacetate in the presence of sodium ethoxide, followed by heating, yields 1-(4-Carboxyphenyl)-5-methyl-1H-1,2,3-triazole-2-carboxylic acid. uobaghdad.edu.iq Similarly, its reaction with acetylacetone in the presence of sodium methoxide (B1231860) at elevated temperatures produces 1-(4-acetyl-phenyl)-5-methyl-1H-1,2,3-triazole-2-carboxylic acid. uobaghdad.edu.iq These reactions showcase the utility of this compound in constructing complex triazole systems. The general mechanism involves the deprotonation of the active methylene compound by the base, followed by a 1,3-dipolar cycloaddition of the resulting carbanion to the azide (B81097) group of this compound. researchgate.net

Reaction of this compound with Active Methylene Compounds
Active Methylene CompoundBaseProduct
Ethyl acetoacetateSodium ethoxide1-(4-Carboxyphenyl)-5-methyl-1H-1,2,3-triazole-2-carboxylic acid
AcetylacetoneSodium methoxide1-(4-acetyl-phenyl)-5-methyl-1H-1,2,3-triazole-2-carboxylic acid

Anionic Domino Reactions Leading to Fused Heterocycles (e.g.,thieme-connect.comorganic-chemistry.orgresearchgate.netTriazolo[1,5-a]quinazolines)

This compound participates in anionic domino reactions, which are powerful one-pot syntheses for constructing complex polycyclic molecules. researchgate.netlew.ro A notable example is its reaction with 1,3-benzothiazol-2-ylacetonitrile in the presence of sodium methylate in methanol. researchgate.net This reaction doesn't simply stop at the formation of a triazole; it proceeds further to yield uobaghdad.edu.iqresearchgate.nettriazolo[1,5-a]quinazoline derivatives. researchgate.net This transformation involves a sequence of reactions including a cycloaddition followed by an intramolecular cyclization, demonstrating the efficiency of domino reactions in rapidly building molecular complexity from simple starting materials. researchgate.netlew.ro The resulting triazolo[1,5-a]quinazolines are a class of compounds with recognized biological activities, making this synthetic route particularly valuable. nih.govd-nb.info

Tandem Reactions with Isocyanides for Quinazolinone Access

Tandem reactions involving this compound and isocyanides provide a direct route to quinazolin-4(3H)-ones. researchgate.netrsc.org This process likely involves an initial reaction between the azide and the isocyanide, followed by an intramolecular cyclization. The versatility of this reaction allows for the synthesis of a diverse range of substituted quinazolinones, which are important scaffolds in medicinal chemistry. organic-chemistry.orgthieme-connect.com The reaction can be influenced by various factors, including the choice of isocyanide and the reaction conditions, to afford specific quinazolinone derivatives.

Reactivity with Hydrazine (B178648) Derivatives

The reaction of this compound with hydrazine derivatives leads to the formation of indazolinones, a class of heterocyclic compounds with various biological activities. worktribe.comelectronicsandbooks.com

Formation of Indazolinones

When this compound is treated with hydrazine hydrate (B1144303) in ethanol, an exothermic reaction occurs, leading to the formation of indazolin-3-one in high yield. worktribe.comelectronicsandbooks.com This reaction is noteworthy for proceeding under mild conditions, suggesting a mechanism that does not involve the formation of a nitrene intermediate, which would typically require higher temperatures. worktribe.com

Proposed Mechanistic Interpretations

The formation of indazolinones from this compound and hydrazine is mechanistically intriguing. electronicsandbooks.com It has been proposed that the reaction does not proceed through a simple intramolecular nucleophilic displacement of the azide by a hydrazide or hydrazone group. electronicsandbooks.com This is supported by the observation that using substituted hydrazines like methylhydrazine or phenylhydrazine (B124118) does not lead to the formation of 1-substituted indazoles. electronicsandbooks.com The reaction appears to be specifically catalyzed by hydrazine itself, as other bases like triethylamine (B128534) are not effective. electronicsandbooks.com One proposed mechanism involves the initial formation of an o-azidobenzohydrazide intermediate, which then undergoes a unique hydrazine-mediated cyclization with the elimination of nitrogen gas. worktribe.com

Catalyzed Functionalization and Cycloadditions

Iridium-Catalyzed Cycloaddition with Thioalkynes

The iridium-catalyzed azide-alkyne cycloaddition (IrAAC) has emerged as a powerful and highly regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov This reaction is particularly effective for internal thioalkynes, which are electron-rich alkynes. nih.gov Research has demonstrated that the iridium catalyst, typically a complex like bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]₂), efficiently catalyzes the reaction between an organic azide and a thioalkyne under mild conditions. nih.govrsc.org

In the context of this compound, it serves as the aryl azide component in this cycloaddition. The reaction proceeds with high selectivity, favoring the formation of the 1,5-disubstituted triazole product. elsevierpure.com A general procedure involves mixing the azide, such as this compound, with a thioalkyne in the presence of the iridium catalyst in a suitable solvent like dichloromethane (B109758) at room temperature. rsc.org The reaction's efficiency is highlighted by the high yields of the resulting triazole products. rsc.org For instance, the reaction of benzyl (B1604629) azide with phenylethynyl p-tolyl sulfide (B99878) in the presence of an iridium catalyst resulted in a 93% yield of the corresponding triazole. rsc.org

The iridium-catalyzed cycloaddition with thioalkynes offers a significant advantage in its chemoselectivity, particularly with substrates possessing multiple azide groups of different steric and electronic environments. elsevierpure.com This allows for sequential and site-selective triazole formations.

ReactantsCatalystSolventTemperatureProduct Type
This compound, Thioalkyne[Ir(cod)Cl]₂CH₂Cl₂Room Temperature1,5-disubstituted 1,2,3-triazole

Chemoselective Reduction of the Azido (B1232118) Group

The selective reduction of the azido group in the presence of other reducible functional groups is a crucial transformation in organic synthesis. For this compound, the goal is the chemoselective reduction of the azide to an amine, yielding methyl 2-aminobenzoate, while preserving the methyl ester functionality. wikipedia.org

Various catalytic systems have been developed to achieve this selectivity. thieme-connect.de Palladium-based catalysts are commonly employed for the hydrogenation of azides. thieme-connect.de The choice of catalyst and support can significantly influence the chemoselectivity of the reduction. For example, palladium on carbon (Pd/C) is a highly active catalyst but may also reduce other functional groups. thieme-connect.de To enhance selectivity, modified catalysts or specific supports are used. thieme-connect.de

Catalytic hydrogenation using palladium on supports like barium sulfate (B86663) (Pd/BaSO₄) or calcium carbonate (Pd/CaCO₃), often in the presence of a catalyst poison like quinoline (B57606) (Lindlar's catalyst), is a classic method for selective reductions. Other systems, such as palladium on molecular sieves (Pd/MS3A) or boron nitride (Pd/BN), have also demonstrated high chemoselectivity in the reduction of aromatic azides in the presence of other sensitive groups like nitro groups or benzyl esters. thieme-connect.de For instance, the reduction of 1-azido-2-methyl-4-nitrobenzene (B6189072) using 0.5% Pd/MS3A resulted in a 90% yield of the corresponding amine without reducing the nitro group. thieme-connect.de

Another effective method for the reduction of aryl azides is the Staudinger reduction. nih.gov This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618), to convert the azide to an aza-ylide intermediate, which is then hydrolyzed to the amine. nih.gov A modified approach using an ortho-phosphinoarenesulfonamide reagent has been shown to efficiently reduce aryl azides, including methyl 4-azidobenzoate, to the corresponding amines in high yields (99%). nih.gov

The choice of reducing agent and reaction conditions is critical to prevent the reduction of the ester group in this compound. Strong reducing agents like lithium aluminum hydride (LAH) would readily reduce both the azide and the ester. harvard.edu

Substrate (Analog)Reagent/CatalystSolventProduct (Analog)YieldReference
1-Azido-2-methyl-4-nitrobenzene0.5% Pd/MS3A, H₂MeOH2-Methyl-4-nitroaniline90% thieme-connect.de
Methyl 4-azidobenzoateortho-PhosphinoarenesulfonamideTHFMethyl 4-aminobenzoate99% nih.gov

Applications of Methyl 2 Azidobenzoate in Diverse Synthetic Paradigms

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of methyl 2-azidobenzoate lends itself to the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many biologically active molecules.

Triazoles and Triazolium Salts

This compound is a key starting material for the synthesis of 1,2,3-triazole derivatives. uobaghdad.edu.iq The Huisgen 1,3-dipolar cycloaddition of this compound with terminal alkynes, often catalyzed by copper(I), provides a direct route to 1,4-disubstituted-1,2,3-triazoles. nih.gov This reaction is a cornerstone of "click chemistry," known for its high efficiency and regioselectivity. nih.gov

Furthermore, the resulting triazoles can be readily converted into triazolium salts through N-alkylation. mdpi.commdpi.com These salts have garnered interest for their potential applications in various fields, including as antifungal agents and in the development of novel therapeutics. mdpi.commdpi.comnih.gov The synthesis of triazolium salts typically involves reacting the triazole with an alkylating agent, such as methyl iodide or methyl triflate. mdpi.com

Pyrazolin-5-ones and Thiazolidinones

In the synthesis of pyrazolin-5-ones, this compound can be transformed into a diazonium salt intermediate. uobaghdad.edu.iq This intermediate is then reacted with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776). uobaghdad.edu.iq The resulting product can undergo cyclization with hydrazine (B178648) hydrate (B1144303) to yield pyrazolin-5-one derivatives. uobaghdad.edu.iqbiomedpharmajournal.org Pyrazolin-5-ones are a class of heterocyclic compounds recognized for their wide range of biological activities. biomedpharmajournal.orgnih.gov

Similarly, this compound can be a precursor for thiazolidinone synthesis. The synthesis often involves the reaction of a Schiff base, which can be derived from a compound synthesized using this compound, with thioglycolic acid. uobaghdad.edu.iqscholarsresearchlibrary.com Thiazolidinones are another important class of heterocyclic compounds with diverse pharmacological properties. scholarsresearchlibrary.comorientjchem.org

Azepinones and Benzisoxazolones

This compound is a valuable precursor for the synthesis of 3H-azepinones. d-nb.infobeilstein-journals.org The photochemical rearrangement of aryl azides, including this compound, in the presence of water leads to the formation of 3H-azepinones. beilstein-journals.org This reaction proceeds through a nitrene intermediate. beilstein-journals.org The use of continuous flow photolysis has been shown to be an effective method for this transformation, allowing for better control over the reaction and minimizing the formation of byproducts. d-nb.infobeilstein-journals.org

Table 1: Synthesis of 3H-azepinone Derivatives via Continuous Flow Photolysis of Aryl Azides. d-nb.info
EntryAryl Azide (B81097)ProductYield (%)
1This compound3-Methoxycarbonyl-3H-azepinone45
22-Azidobenzoic acid3-Carboxy-3H-azepinone55
3Dimethyl 2-azidoterephthalate3,6-Dimethoxycarbonyl-3H-azepinone60
4Methyl 2-azido-5-phenylbenzoate3-Methoxycarbonyl-5-phenyl-3H-azepinone35
5Methyl 2-azido-5-chlorobenzoate5-Chloro-3-methoxycarbonyl-3H-azepinone48

Furthermore, this compound can be utilized in the synthesis of benzisoxazolones. Photochemical cyclization of 2-azidobenzoic acids, which can be derived from this compound, in the presence of a base, leads to the formation of 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgnih.gov This method provides a route to these compounds under mild conditions. beilstein-journals.org

Quinazolinones and Related Polycyclic Heteroaromatic Compounds

This compound serves as a building block for the synthesis of quinazolinones. nih.govresearchgate.net For instance, it can react with isocyanides in the presence of a suitable catalyst to afford quinazolin-4(3H)-ones. dp.tech Additionally, it can be used in reactions with other reagents like diaminoglyoxime (B1384161) over a catalyst to produce quinazolinone derivatives. nih.gov

The versatility of this compound extends to the synthesis of other polycyclic heteroaromatic compounds. researchgate.net For example, the thermolysis of aryl 2-azidobenzoates can lead to the formation of carbazoles through a rearrangement process. electronicsandbooks.com This highlights the potential of this compound in constructing complex, multi-ring systems that are of interest in materials science and medicinal chemistry. rsc.orgd-nb.infomdpi.com

Integration into Click Chemistry Methodologies

The azide functional group in this compound makes it an ideal participant in click chemistry reactions, a set of powerful and reliable reactions for the rapid and modular synthesis of new compounds. cymitquimica.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

This compound is frequently employed in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov This reaction involves the [3+2] cycloaddition between the azide group of this compound and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govmdpi.com The resulting triazole products can be further functionalized, expanding their utility in various applications. nih.gov

Table 2: Examples of CuAAC Reactions Utilizing Azide Precursors. nih.govmdpi.com
Azide ComponentAlkyne ComponentCatalyst SystemProduct Type
Methyl 2-azidoacetateTerminal AlkynesCu(I)1,4-Disubstituted-1,2,3-triazoles
3'-Azido-3'-deoxythymidine (AZT)Various AlkynesCu(I) or Ru(II)AZT-triazole conjugates

Intramolecular Click Reactions for Macrocycle Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as the "click reaction," has become an efficient and widely used method for constructing complex molecular structures, including macrocycles. nih.govresearchgate.netresearchgate.net This reaction's simplicity, high efficiency, and tolerance to a variety of functional groups and aqueous environments make it a powerful tool in synthetic chemistry. nih.govresearchgate.netsigmaaldrich.com Intramolecular click reactions, where the azide and alkyne functionalities are present within the same molecule, are particularly useful for the synthesis of macrocyclic compounds. researchgate.netbeilstein-journals.org

The preorganization of a molecule, which brings the reactive azide and alkyne groups into proximity, can significantly improve the efficiency of the cyclization process. beilstein-journals.org This strategy statistically favors the ring-closing reaction over intermolecular polymerization. nih.gov For instance, the synthesis of macrocyclic oligosaccharides has been achieved through a chemoenzymatic approach to create a precursor containing both an azido (B1232118) group and a propargyl (alkyne) group, which then undergoes CuAAC macrocyclization. nih.gov

A study on the direct macrocycle formation via the cyclization of propargyl 2-azidobenzoate highlights the application of this strategy. nih.gov Similarly, pyrimidine (B1678525) nucleosides functionalized with an octadiynyl side chain at the 5-position and an azido group at the 5'-position of the sugar moiety have been successfully cyclized to form 16-membered macrocycles in high yields using copper(I)-promoted click chemistry. beilstein-journals.org These reactions can often be performed without the need for protecting groups, further simplifying the synthetic process. beilstein-journals.org

The resulting macrocycles often contain a 1,2,3-triazole ring, a polar and function-rich moiety, embedded within their structure. nih.govresearchgate.net This triazole unit can contribute to the macrocycle's ability to participate in molecular recognition and self-assembly processes. researchgate.net

Bioconjugation and Dendrimer Construction Strategies

The azide functionality of this compound makes it a valuable reagent in bioconjugation and the construction of dendrimers, primarily through the CuAAC click reaction. nih.govresearchgate.net The biorthogonal nature of the azide and alkyne groups, meaning they are largely unreactive with biological molecules and in aqueous environments, makes this chemistry ideal for modifying biomolecules like proteins and peptides. sigmaaldrich.comnih.gov

Bioconjugation:

The CuAAC reaction is employed to label biomolecules with probes such as fluorescent tags. For example, a site-specifically modified monoclonal antibody (mAb) can be created by attaching trans-cyclooctene (B1233481) (TCO) moieties to its heavy chain glycans. nih.gov This modified antibody can then react with a tetrazine-labeled molecule in an inverse electron demand Diels-Alder reaction, a type of click chemistry, for applications like pretargeted positron emission tomography (PET). nih.gov The 1,2,3-triazole ring formed in the CuAAC reaction can also serve as a stable replacement for a disulfide bridge in peptides. researchgate.net

Dendrimer Construction:

Development of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. researchgate.netrsc.orgwpi.edu The design of the organic linker is crucial for tuning the structure and, consequently, the properties and functions of the resulting MOF. rsc.org These materials are noted for their high porosity, large surface areas, and tunable channel dimensions, making them promising for applications in gas storage, separation, and catalysis. researchgate.netwpi.edu

This compound can serve as a precursor for creating functionalized linkers for MOFs. While not a direct linker itself in most cases, its azide group allows for the introduction of other functionalities through click chemistry. For example, a "click" reaction between methyl 4-ethynylbenzoate and methyl 4-azidobenzoate can be used to synthesize a triazole-containing dicarboxylic acid linker. adelaide.edu.au This linker can then be used to construct MOFs.

The introduction of specific functional groups into the linker can influence the properties of the MOF. For example, a triazolium-containing linker was synthesized to create MOFs with the potential for use as heterogeneous catalyst platforms. The charge on the linker can also drastically alter the resulting MOF structure due to the need for charge balance.

Role in the Generation of Chemically and Biologically Relevant Scaffolds

This compound is a key starting material for the synthesis of a wide array of heterocyclic compounds, many of which possess significant chemical and biological activity. rsc.orguobaghdad.edu.iq The reactivity of the azide group allows it to participate in various cyclization and insertion reactions, leading to the formation of diverse molecular scaffolds.

One of the primary applications of this compound is in the synthesis of 1,2,3-triazoles through cycloaddition reactions. uobaghdad.edu.iq For example, the reaction of this compound with ethyl acetoacetate in the presence of a base leads to the formation of a triazole derivative. uobaghdad.edu.iq These triazole-containing compounds are valuable in medicinal chemistry and have been investigated for a range of biological activities, including as potential anticancer agents. rsc.orgnih.gov

Furthermore, the thermal or photochemical decomposition of this compound generates a highly reactive nitrene intermediate. researchgate.netwikipedia.org This nitrene can undergo various intramolecular reactions, such as C-H insertion, leading to the formation of new heterocyclic rings. researchgate.netwikipedia.orgillinois.edu For instance, photolysis of this compound in methanol (B129727) can yield 3-methoxycarbonyl-3H-azepines. researchgate.netbeilstein-journals.org

The aza-Wittig reaction is another powerful tool that utilizes the azide functionality of this compound. This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine (B44618), to form an iminophosphorane. This intermediate can then react with various electrophiles to construct complex heterocyclic systems. For example, the aza-Wittig reaction of an iminophosphorane derived from this compound with an isothiocyanate can produce quinazolinones. thieme-connect.com

Domino reactions involving this compound have also been developed to synthesize fused heterocyclic systems. For example, a domino reaction with 1,3-benzothiazol-2-ylacetonitrile yields rsc.orguobaghdad.edu.iqtriazolo[1,5-a]quinazoline derivatives. researchgate.net Similarly, tandem reactions with isocyanides can produce quinazolin-4(3H)-ones. researchgate.net These complex scaffolds are of interest for their potential applications in drug discovery and materials science. uobaghdad.edu.iq

Computational and Theoretical Investigations Pertaining to Methyl 2 Azidobenzoate

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a crucial method for elucidating the complex reaction pathways of methyl 2-azidobenzoate. These computational studies allow researchers to model the geometries of transition states and calculate the activation energies associated with different reaction steps, providing a detailed picture of how transformations occur at the molecular level.

A primary focus of DFT studies on this compound is its decomposition, which can be induced thermally or photochemically. This process involves the extrusion of a dinitrogen molecule (N₂) to form a highly reactive nitrene intermediate. The mechanism for the formation of 2-substituted 3H-azepines from aromatic azides is believed to proceed through a singlet nitrene, which then forms a benzazirine intermediate that rearranges into a cyclic ketenimine. researchgate.net DFT calculations can model these transient species and the energy barriers between them, helping to confirm the proposed mechanistic pathways. researchgate.networktribe.com

Specific applications of DFT for this compound include:

Azide (B81097) Decomposition Pathways: Assessing the energetics of thermal versus photoinduced nitrogen release mechanisms.

Cyclization Reactions: Modeling the transition states and activation energies for intramolecular cyclization reactions, such as the formation of benzisoxazolones. An essential step in the photochemical cyclization of related 2-azidobenzoic acids is the formation and photolysis of the 2-azidobenzoate anion. researchgate.netresearchgate.net

Solvent Effects: Evaluating the influence of different solvents on reaction kinetics by modeling the stabilization of intermediates and transition states.

A common functional and basis set combination used for these types of investigations is B3LYP/6-31G*, which provides a good balance between computational cost and accuracy for modeling organic reactions.

Table 1: Focus of DFT Studies on this compound Reaction Mechanisms
Area of InvestigationKey Intermediates/States ModeledComputational GoalReference
Photochemical/Thermal DecompositionSinglet Nitrene, Benzazirine, Cyclic KetenimineDetermine reaction pathway and energetics of N₂ extrusion. researchgate.net
Intramolecular Cyclization2-Azidobenzoate Anion, Transition StatesElucidate the mechanism of benzisoxazolone formation. researchgate.net
Solvent InfluenceSolvated Intermediates and Transition StatesAssess the effect of solvent polarity on reaction kinetics.

Analysis of Electronic Structure and Reactivity Profiles

The reactivity of this compound is intrinsically linked to its electronic structure. Computational analysis provides a quantitative understanding of electron distribution, molecular orbitals, and other electronic properties that govern its chemical behavior.

The key to its reactivity lies in the azido (B1232118) (-N₃) group. Upon activation by heat or light, this group releases a stable dinitrogen molecule, generating a highly reactive electron-deficient nitrene intermediate. researchgate.net This nitrene is the primary species responsible for the subsequent bond formations, such as insertions or cycloadditions, that make this compound a useful precursor in heterocyclic synthesis.

Computational studies have been performed to analyze the crystal and electronic structures of this compound. grafiati.com Such analyses typically involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the most likely sites for nucleophilic or electrophilic attack. For instance, the analysis of the 2-azidobenzoate anion has been shown to be critical, as it is a key intermediate in base-mediated photochemical cyclizations. researchgate.netresearchgate.net

Table 2: Electronic Structure and Reactivity Profile
Structural Feature/IntermediateKey Electronic PropertyResulting ReactivityReference
Azido Group (-N₃)Can be activated by heat or light to release N₂.Forms a highly reactive nitrene intermediate.
Nitrene IntermediateElectron-deficient nitrogen atom.Undergoes insertion, cycloaddition, and rearrangement reactions. researchgate.net
2-Azidobenzoate AnionKey intermediate in base-mediated reactions.Undergoes photolysis to initiate N-O bond-forming cyclization. researchgate.netresearchgate.net

Prediction of Reaction Outcomes and Selectivity

Predicting the outcome and selectivity (regio- and site-selectivity) of organic reactions is a major goal of computational chemistry. rsc.org For a versatile reagent like this compound, these predictive tools are invaluable for planning synthetic routes. While DFT can be used to compare a few competing pathways, recent advances in machine learning (ML) have introduced new, data-driven approaches to this challenge. nih.govbeilstein-journals.org

These modern computational models are often trained on large datasets of known chemical reactions. ethz.ch They learn the complex relationships between reactant structures and reaction outcomes without being explicitly programmed with chemical rules.

Key computational approaches for predicting reaction outcomes include:

Template-Based Models: These methods use a library of reaction templates extracted from known reactions. They predict an outcome by matching the reactants to a suitable template. ethz.ch

Graph-Based Neural Networks: These models represent molecules as graphs and learn to predict changes in chemical bonds directly. This approach can potentially generalize better to new or unknown reactions compared to template-based methods. ethz.ch

Featurization Strategies: To be processed by ML models, molecules must be converted into numerical representations (featurization). This can be done using descriptor-based methods (calculating physicochemical properties), graph-based methods, or text-based methods (like SMILES strings). beilstein-journals.org

These predictive tools can be applied to forecast the products of reactions involving this compound, such as its participation in cycloadditions or reactions with various nucleophiles. nih.gov By analyzing the electronic and steric characteristics of the reactants, these models can predict which of several possible products is most likely to form, guiding the design of efficient and selective syntheses. rsc.orgnih.gov

Future Research Directions and Emerging Applications of Methyl 2 Azidobenzoate

The chemical compound Methyl 2-azidobenzoate stands as a versatile building block in organic synthesis, with its utility continuing to expand into novel and sophisticated applications. The inherent reactivity of the azide (B81097) group, coupled with the electronic properties of the benzoate (B1203000) scaffold, provides a rich platform for future research and development. This article explores the prospective research trajectories and burgeoning applications of this compound, focusing on catalysis, materials science, chemical biology, and green chemistry.

Q & A

Q. What are the key steps in synthesizing Methyl 2-azidobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via azidation of methyl 2-bromobenzoate using sodium azide in polar aprotic solvents like DMF. Optimization involves controlling stoichiometry (e.g., NaN₃:substrate ratio), temperature (40–60°C), and reaction time (12–24 hours). Purification often employs column chromatography with ethyl acetate/hexane gradients. Critical parameters include avoiding moisture to prevent side reactions and ensuring complete conversion via TLC monitoring .

Q. How should researchers handle and store this compound to ensure safety and stability?

Due to its azide group, the compound is thermally sensitive and may decompose explosively under shock or high heat. Store in airtight containers at 2–8°C, shielded from light. Use explosion-proof refrigerators and avoid contact with heavy metals. Safety protocols include fume hood usage, PPE (gloves, lab coat), and emergency showers/eye wash stations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Confirm the azide group (N₃) via a strong absorption band at ~2100 cm⁻¹.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 177.053 for C₈H₇N₃O₂). Cross-validate with melting point analysis and elemental composition .

Advanced Research Questions

Q. How can contradictory data in photochemical cyclization reactions involving this compound be resolved?

Discrepancies in product yields (e.g., 2,1-benzisoxazole vs. side products) often arise from anion stability and light source intensity. Methodological solutions include:

  • pH Control : Use NaOH to deprotonate the carboxylic acid, forming the reactive 2-azidobenzoate anion .
  • Light Wavelength Optimization : UV-A (365 nm) minimizes side reactions compared to broad-spectrum sources.
  • Quenching Experiments : Add radical scavengers (e.g., TEMPO) to identify intermediates .

Q. What computational methods are suitable for predicting reaction pathways of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for cyclization steps. Key focus areas:

  • Azide Decomposition Pathways : Assess thermal/photoinduced N₂ release mechanisms.
  • Anion Stabilization : Evaluate solvent effects (DMF vs. THF) on reaction kinetics. Software: Gaussian or ORCA, validated against experimental NMR/IR data .

Q. How can researchers design experiments to address low reproducibility in this compound-based protocols?

Implement a factorial design to isolate variables:

FactorLevels
SolventDMF, DMSO, MeCN
Light SourceUV-A (365 nm), UV-B (312 nm)
BaseNaOH, K₂CO₃
Analyze interactions using ANOVA and replicate trials (n ≥ 3). Document deviations in lab notebooks and share raw data via repositories like Zenodo .

Methodological Guidance

Q. What strategies mitigate risks when scaling up this compound reactions?

  • Small-Batch Testing : Incrementally increase reaction volume (1 mmol → 10 mmol) to monitor exothermicity.
  • In Situ Monitoring : Use ReactIR to track azide consumption in real time.
  • Contingency Plans : Prepare quenching solutions (e.g., saturated NaHCO₃) for emergency stops .

Q. How should researchers validate the biological activity of this compound derivatives?

  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus.
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells to rule out non-specific toxicity.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ester vs. amide) and compare bioactivity .

Tables for Quick Reference

Table 1: Key Reaction Parameters for Photochemical Cyclization

ParameterOptimal Range
Light Wavelength365 nm
Reaction Time6–8 hours
Base Concentration2 eq. NaOH
SolventDMF
Yield Range65–82%

Table 2: Hazard Mitigation Measures

HazardMitigation Strategy
Thermal DecompositionUse blast shields, remote stirring
Azide ExposureAirborne monitoring (<0.1 ppm), NIOSH-approved respirators
Skin ContactImmediate washing with 10% Na₂S₂O₃ solution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.